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Abstract
FT-1518 is a novel, orally bioavailable small molecule that acts as a potent and selective dual

inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.

Preclinical data indicate that FT-1518 exhibits significant anti-proliferative activity across a

range of cancer cell lines and demonstrates dose-dependent tumor growth inhibition in in vivo

models. Its high selectivity for mTOR over other kinases, particularly those in the PI3K family,

suggests a favorable safety profile with potentially reduced off-target effects. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and available preclinical data for FT-1518. It also includes

detailed, albeit generalized, experimental protocols relevant to the assays used to characterize

this compound, and visual diagrams of the associated signaling pathway and experimental

workflows.

Chemical Structure and Physicochemical Properties
FT-1518 is a complex heterocyclic molecule with the chemical formula C₂₀H₂₆N₈O.

Table 1: Chemical and Physicochemical Properties of FT-1518

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15621299?utm_src=pdf-interest
https://www.benchchem.com/product/b15621299?utm_src=pdf-body
https://www.benchchem.com/product/b15621299?utm_src=pdf-body
https://www.benchchem.com/product/b15621299?utm_src=pdf-body
https://www.benchchem.com/product/b15621299?utm_src=pdf-body
https://www.benchchem.com/product/b15621299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

2-[(3S)-3-ethyl-4-methyl-5-[5-

(morpholin-4-ylmethyl)pyrazin-

2-yl]-4H-1,2,4-triazol-3-

yl]pyridin-3-amine

PubChem

Molecular Formula C₂₀H₂₆N₈O [1]

Molecular Weight 394.47 g/mol [1]

PubChem CID 53258965 [1]

Isomeric SMILES

CCC(CC)N1C=NC2=C(N=C(N

=C21)N3CC4CCC(C3)O4)C5=

CN=C(C=N5)N

[1]

Topological Polar Surface Area 108 Å² Predicted

Predicted LogP 2.5 Predicted

Predicted Solubility Data not available -

Predicted Stability Excellent microsomal stability [2]

Note: Predicted values are generated from computational models and may not reflect

experimentally determined values.

Mechanism of Action: Dual Inhibition of mTORC1
and mTORC2
FT-1518 exerts its anti-cancer effects by targeting the mTOR signaling pathway, a critical

regulator of cell growth, proliferation, metabolism, and survival.[2] Unlike first-generation mTOR

inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, FT-
1518 is a new-generation selective inhibitor that blocks the kinase activity of both mTORC1 and

mTORC2.[2]

This dual inhibition is significant because while mTORC1 controls protein synthesis and cell

growth, mTORC2 is a key activator of Akt, a protein kinase that promotes cell survival.[2] By

inhibiting both complexes, FT-1518 can achieve a more comprehensive blockade of the mTOR
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pathway, potentially leading to greater efficacy and overcoming resistance mechanisms

associated with mTORC1-selective inhibitors.[2] A key feature of FT-1518 is its selectivity for

mTOR over the PI3K family of kinases, which may contribute to a more favorable safety profile

by avoiding toxicities associated with broader PI3K inhibition.[3]

Signaling Pathway Diagram
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Caption: The mTOR signaling pathway and the inhibitory action of FT-1518.
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Preclinical Data
In Vitro Activity
FT-1518 has demonstrated potent growth inhibitory activity in the low nanomolar range across

a diverse panel of hematologic and solid tumor cell lines.[2] In cell-based assays, FT-1518
effectively inhibits the phosphorylation of downstream biomarkers of both mTORC1 (pS6) and

mTORC2 (pAkt at serine 473), without inhibiting the PI3K biomarker pAkt at threonine 308,

confirming its selectivity for mTOR.[1]

Table 2: Summary of In Vitro Preclinical Data for FT-1518

Assay Finding Source

Cell Proliferation

Low nanomolar growth

inhibitory activity against a

large panel of hematologic and

solid tumor cell lines.

[2]

mTOR Pathway Inhibition

Potent inhibition of mTORC1

and mTORC2 biomarkers (pS6

and pAkt S473).

[1]

PI3K Pathway Inhibition
No inhibition of the PI3K

biomarker (pAkt T308).
[1]

Selectivity
Highly selective for mTOR over

PI3K and other kinases.
[2]

In Vivo Activity
In preclinical animal models, orally administered FT-1518 has shown high bioavailability and

dose-dependent tumor growth inhibition in multiple solid tumor xenografts.[1][2] The compound

also demonstrated high and sustained tumor exposure and target inhibition in a single oral

dose xenograft model.[2]

Table 3: Summary of In Vivo Preclinical Data for FT-1518
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Study Type Finding Source

Pharmacokinetics
High oral bioavailability in

preclinical species.
[2]

Tumor Exposure

High and sustained tumor

exposure and target inhibition

in a single oral dose xenograft

model.

[2]

Efficacy

Dose-dependent and higher

tumor growth inhibition (TGI) in

multiple solid tumor xenografts

compared to rapalogs.

[1][2]

ADME and Toxicology
FT-1518 has shown excellent microsomal stability and no inhibitory activity towards undesired

cytochrome P450 (CYP) enzymes in preclinical testing.[2] This favorable profile suggests a

lower potential for drug-drug interactions. The compound is poised to enter clinical trials with a

favorable toxicology profile.[2]

Table 4: Summary of ADME and Toxicology Data for FT-1518

Parameter Finding Source

Metabolic Stability Excellent microsomal stability. [2]

CYP Inhibition
No inhibitory activity towards

undesired CYPs.
[2]

Toxicology
Favorable toxicology profile in

preclinical studies.
[2]

Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize a

novel mTOR inhibitor like FT-1518. Specific parameters for FT-1518 are not publicly available

and would need to be optimized.
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Cell Proliferation Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of FT-1518 (and appropriate

vehicle controls) for a specified period (e.g., 72 hours).

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

Signal Measurement: For MTT, add a solubilizing agent and measure absorbance at ~570

nm. For WST-1, measure absorbance directly at ~450 nm.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the

percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the mTOR

signaling pathway.

Cell Lysis: Treat cells with FT-1518 for a defined period, then lyse the cells in a suitable

buffer to extract proteins.

Protein Quantification: Determine the protein concentration of each lysate.

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane and then probe with primary antibodies specific for

total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and

detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of FT-1518.

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunocompromised mice.

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment: Randomize the mice into treatment and control groups. Administer FT-1518 (e.g.,

orally) at various doses daily or on a specified schedule.

Tumor Measurement: Measure tumor volume and mouse body weight regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., pharmacodynamic studies).

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to

the vehicle control.

Mandatory Visualizations
Experimental Workflow: In Vitro Characterization of FT-
1518
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Caption: Workflow for the in vitro characterization of FT-1518.

Experimental Workflow: In Vivo Evaluation of FT-1518
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Caption: Workflow for the in vivo evaluation of FT-1518.

Conclusion
FT-1518 is a promising second-generation mTOR inhibitor with a distinct mechanism of action

that involves the dual targeting of mTORC1 and mTORC2. Its high potency, selectivity, and

favorable preclinical ADME and toxicology profile make it a strong candidate for further clinical

development in the treatment of various cancers. The data summarized in this guide highlight

the potential of FT-1518 to offer an improved therapeutic window compared to existing mTOR

inhibitors. Further research and clinical trials are warranted to fully elucidate its therapeutic

potential in human patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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